4-Hydroxyphenylacetaldoxime

Descripción general

Descripción

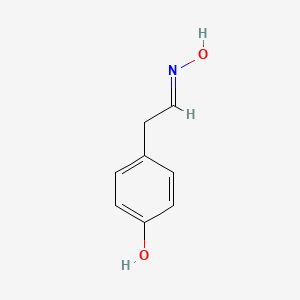

4-Hydroxyphenylacetaldoxime is an organic compound with the molecular formula C8H9NO2 It is a derivative of phenylacetaldehyde, featuring a hydroxyl group (-OH) and an oxime group (-C=N-OH) attached to the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Hydroxyphenylacetaldoxime can be synthesized through the reaction of 4-hydroxyphenylacetaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, with the formation of the oxime group facilitated by the nucleophilic attack of hydroxylamine on the aldehyde group.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. These methods often employ continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxyphenylacetaldoxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-hydroxyphenylacetonitrile.

Reduction: Reduction of the oxime group can yield 4-hydroxyphenylacetaldehyde.

Substitution: The hydroxyl group can participate in substitution reactions, forming derivatives such as ethers and esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

Oxidation: 4-Hydroxyphenylacetonitrile

Reduction: 4-Hydroxyphenylacetaldehyde

Substitution: Various ethers and esters depending on the substituent introduced.

Aplicaciones Científicas De Investigación

4-Hydroxyphenylacetaldoxime has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is involved in the biosynthesis of cyanogenic glycosides and glucosinolates, which are important for plant defense mechanisms.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of fine chemicals and as a precursor for other industrially relevant compounds.

Mecanismo De Acción

The mechanism of action of 4-hydroxyphenylacetaldoxime involves its conversion to other bioactive molecules through enzymatic reactions. For instance, in plants, it is converted to p-hydroxymandelonitrile by the enzyme 4-hydroxyphenylacetaldehyde oxime monooxygenase. This conversion is part of the biosynthetic pathway for cyanogenic glycosides, which play a role in plant defense against herbivores.

Comparación Con Compuestos Similares

4-Hydroxyphenylacetaldoxime can be compared with other similar compounds such as:

Phenylacetaldoxime: Lacks the hydroxyl group, making it less reactive in certain biochemical pathways.

Indole-3-acetaldoxime: Contains an indole ring instead of a phenyl ring, leading to different biological activities.

Benzaldehyde oxime: Similar structure but with a benzaldehyde backbone, used in different synthetic applications.

The uniqueness of this compound lies in its dual functional groups (hydroxyl and oxime), which confer distinct reactivity and make it a versatile intermediate in various chemical and biological processes.

Actividad Biológica

4-Hydroxyphenylacetaldoxime (4-HPA) is a compound that plays a significant role in plant metabolism, particularly in the biosynthesis of various secondary metabolites. This article explores its biological activity, mechanisms of action, and implications for plant defense and metabolism.

Chemical Structure and Properties

This compound is an aldoxime derived from phenylalanine and is characterized by the presence of a hydroxyl group on the phenyl ring. Its chemical formula is CHNO, and it has distinct properties that contribute to its biological functions.

Biosynthesis Pathways

4-HPA is primarily synthesized from phenylalanine through the action of cytochrome P450 enzymes. Specifically, the enzyme CYP79A61 catalyzes the conversion of phenylalanine to this compound, which serves as a precursor for various specialized metabolites, including cyanogenic glycosides like dhurrin in Sorghum bicolor and triglochinin in Triglochin maritima .

Plant Defense Mechanism

This compound exhibits significant biological activity related to plant defense. It is involved in the production of volatile compounds that deter herbivores and attract natural enemies of herbivores. For instance, studies have shown that 4-HPA can reduce the survival and weight gain of gypsy moth caterpillars (Lymantria dispar), indicating its role in direct plant defense .

Metabolic Functions

The compound is also linked to various metabolic pathways:

- Cyanogenic Glycosides : As a precursor to dhurrin, 4-HPA contributes to the synthesis of cyanogenic glycosides that provide a chemical defense against herbivores .

- Auxin Production : There is evidence suggesting that aldoximes, including 4-HPA, may play a role in auxin biosynthesis, influencing plant growth and development .

Research Findings

Recent research highlights several key findings regarding the biological activity of this compound:

- Enzymatic Activity : The enzyme CYP79A61 not only produces 4-HPA but also participates in further metabolic conversions leading to other nitrogen-containing compounds essential for stress responses in plants .

- Herbivore Interaction : The emission of 4-HPA and related compounds has been shown to be significantly higher in herbivore-damaged plants, suggesting a rapid response mechanism to biotic stress .

- Volatile Compounds : The production of volatile aldoximes from plants under stress conditions has been linked to enhanced attraction of parasitoids that can help control herbivore populations .

Case Study 1: Sorghum bicolor

In Sorghum bicolor, the production of this compound was studied to understand its role in synthesizing dhurrin. The findings indicated that this compound is crucial for the plant's ability to synthesize defensive chemicals against herbivory .

Case Study 2: Populus Species

Research on Populus trichocarpa demonstrated that knockdown lines affecting CYP79D6/7 exhibited decreased emissions of aldoximes, including 4-HPA. This reduction correlated with increased susceptibility to herbivory, further supporting the role of this compound in plant defense mechanisms .

Data Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Plant Defense | Deters herbivores; attracts parasitoids |

| Precursor for Cyanogenic Glycosides | Synthesizes dhurrin and other defensive metabolites |

| Auxin Production | Potential involvement in plant growth regulation |

Propiedades

IUPAC Name |

4-[(2E)-2-hydroxyiminoethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-8-3-1-7(2-4-8)5-6-9-11/h1-4,6,10-11H,5H2/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXJJNJGTDWFLD-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC=NO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C/C=N/O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23745-82-6 | |

| Record name | 4-Hydroxyphenylacetaldoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023745826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.